3-bromo-4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide
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Overview
Description
3-Bromo-4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a bromine atom, a methoxy group, and a naphthyl group attached to a benzenesulfonamide core, making it a molecule of interest for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the sulfonamide moiety can undergo reduction.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the methoxy group can produce a ketone derivative .
Scientific Research Applications
3-Bromo-4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide with similar structural features but different substituents.
4-Methoxy-N-(naphthalen-2-yl)benzenesulfonamide: Lacks the bromine atom, which can affect its reactivity and biological activity.
Uniqueness
3-Bromo-4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide is unique due to the combination of its bromine, methoxy, and naphthyl groups. This specific arrangement of functional groups can influence its chemical reactivity and biological interactions, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-4-methoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-17-9-8-15(11-16(17)18)23(20,21)19-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNXWNBFWOLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362158 |
Source
|
Record name | ZINC01206685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6010-85-1 |
Source
|
Record name | ZINC01206685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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